1-Methylguanosine vs. 7-Methylguanosine: N-Glycosidic Bond Stability Determined by ER-CID MS
A systematic study using energy-resolved collision-induced dissociation (ER-CID) tandem mass spectrometry demonstrated that 1-Methylguanosine (m1G) and 7-Methylguanosine (m7G) exhibit fundamentally different intrinsic glycosidic bond stabilities. While m1G shows stability comparable to or greater than canonical guanosine, m7G is 'intrinsically activating,' meaning its glycosidic bond is significantly weaker and requires less energy for cleavage [1].
| Evidence Dimension | Relative N-glycosidic bond stability (apparent activation energy) |
|---|---|
| Target Compound Data | Requires higher activation energy; stability comparable to guanosine. |
| Comparator Or Baseline | 7-Methylguanosine: Intrinsically weaker bond; requires less activation energy for cleavage. |
| Quantified Difference | Qualitative, but significant: 7-methylation 'intrinsically weakens the glycosidic bond ... more significantly than subsequent cationization,' a property not observed for 1-methylation. |
| Conditions | Energy-resolved collision-induced dissociation tandem mass spectrometry (ER-CID MS/MS) complemented by quantum chemical calculations. |
Why This Matters
This fundamental chemical difference dictates that 7-methylguanosine is an unsuitable substitute for 1-methylguanosine in any experimental or synthetic context where glycosidic bond integrity is required, such as in oligonucleotide synthesis or in studies of base excision repair mechanisms.
- [1] Devereaux ZJ, et al. Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. Eur J Mass Spectrom (Chichester). 2019 Feb;25(1):16-29. View Source
